(2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile
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Overview
Description
(2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound with a complex structure that includes aromatic rings, a nitrile group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl alcohol with 2-hydroxybenzaldehyde to form an intermediate, which is then reacted with 4-nitrobenzaldehyde and malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing nitriles to amines.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
(2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Amino-3,5-dimethylphenyl)prop-2-enenitrile: Similar structure but with an amino group instead of a nitro group.
4-[(E)-({4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]-2-methoxyphenyl (2E)-3-phenyl-2-propenoate: Contains similar aromatic rings and functional groups.
Uniqueness
The uniqueness of (2E)-3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(E)-3-[2-[(3-chlorophenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-20-6-3-4-16(12-20)15-28-22-7-2-1-5-18(22)13-19(14-24)17-8-10-21(11-9-17)25(26)27/h1-13H,15H2/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCKCNRHGAJHET-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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